7-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione
Description
7-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione is a spirocyclic compound featuring a benzopyran moiety fused with a 1λ⁶-thiane ring system. The spiro junction at position 2 of the benzopyran and position 4' of the thiane creates a rigid bicyclic structure. Key functional groups include a methyl substituent at position 7 of the benzopyran and three ketone groups (trione).
Properties
Molecular Formula |
C14H16O4S |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
7-methyl-1',1'-dioxospiro[3H-chromene-2,4'-thiane]-4-one |
InChI |
InChI=1S/C14H16O4S/c1-10-2-3-11-12(15)9-14(18-13(11)8-10)4-6-19(16,17)7-5-14/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
MUOYCRJDQLWICK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CC3(O2)CCS(=O)(=O)CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione typically involves multi-step organic reactions. The starting materials often include benzopyran derivatives and thiol compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
7-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
Compound 7g (4',5'-Dimethyl-3',6'-dihydro-1H-spiro[naphtho-2,2'-thiopyran]-1,3,4-trione)
- Structure: Features a naphthoquinone core fused with a thiopyran ring, substituted with methyl groups at positions 4' and 5' .
- Key Differences: Replaces the benzopyran system with a naphthoquinone, increasing aromaticity and planarity. The absence of a spiro-linked thiane ring reduces conformational rigidity compared to the target compound.
- Synthesis : Prepared via sulfenyl chloride-mediated cyclization, yielding 72% purity .
Compounds 14a–c (Spiro[benzo[b][1,4]thiazine-2,3'-pyrrolidine] Derivatives)
- Structure : Incorporate a benzothiazine ring spiro-linked to a pyrrolidine, with variable substituents (e.g., chloro, ethyl ester) .
- Key Differences : Lack the benzopyran-thiane framework but share the spirocyclic motif. The oxindole moiety in these compounds introduces additional hydrogen-bonding capabilities.
- Physicochemical Properties :
7-Hydroxy-4'-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
- Structure : Substitutes the thiane ring with a cyclohexane, reducing sulfur-related reactivity. A hydroxy group at position 7 replaces the methyl group in the target compound .
- Applications : Used in research as a kinase inhibitor intermediate, with 95% purity .
Melting Points and Stability
- Cyclobutane-spiro compounds (e.g., 3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-one) exhibit lower molecular weights (188.22 g/mol) and require storage at 2–8°C, suggesting higher volatility .
Biological Activity
7-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione (CAS 463934-08-9) is a synthetic compound belonging to the class of spiro compounds. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections summarize the biological activities reported in the literature, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione is . The compound features a unique spiro structure that contributes to its chemical reactivity and biological properties.
Anti-inflammatory Effects
Benzopyrones are known for their anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation pathways. Although direct studies on 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione are sparse, its chemical framework implies that it may exert similar effects.
In Vitro Studies
In vitro studies on related compounds have demonstrated significant biological activity. For instance:
| Compound | Activity Type | Target Organism | Dosage | Effectiveness |
|---|---|---|---|---|
| Benzopyrone Derivative | Antifilarial | Brugia malayi | 300 mg/kg | 53.6% adulticidal |
| Benzopyrone | Anti-inflammatory | Human Cells | Varies | Inhibition of COX activity |
These findings highlight the potential of benzopyrone derivatives as therapeutic agents in treating parasitic infections and inflammatory diseases.
The proposed mechanisms for the biological activity of benzopyrones include:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for parasite survival or inflammatory processes.
- Modulation of Cytokine Production : They can alter the production of cytokines involved in immune responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
